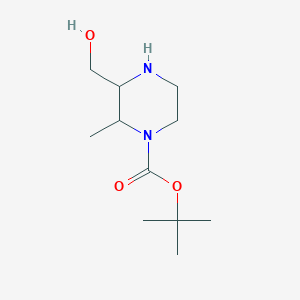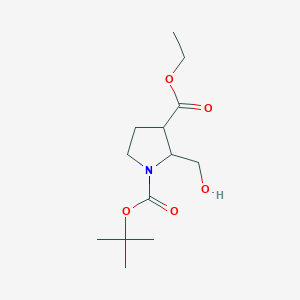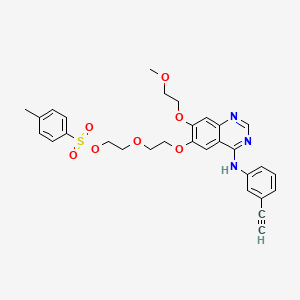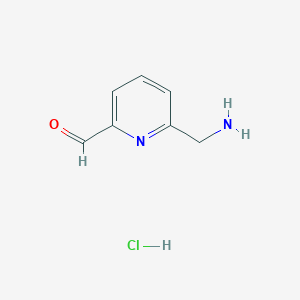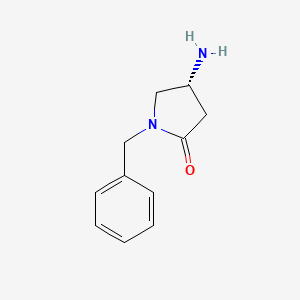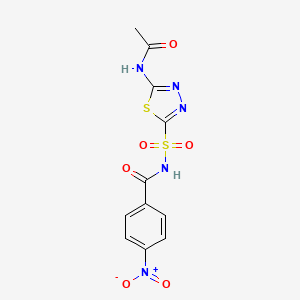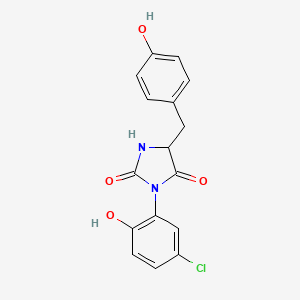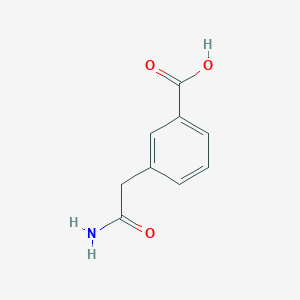
(2R,3S)-3-Hydroxypyrrolidine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3S)-3-Hydroxypyrrolidine-2-carbonitrile is a chiral compound with significant interest in organic chemistry and pharmaceutical research. This compound features a hydroxyl group and a nitrile group attached to a pyrrolidine ring, making it a versatile intermediate in the synthesis of various biologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-3-Hydroxypyrrolidine-2-carbonitrile typically involves the following steps:
Starting Material: The synthesis often begins with a suitable pyrrolidine derivative.
Hydroxylation: Introduction of the hydroxyl group at the 3-position can be achieved through various hydroxylation reactions, such as using osmium tetroxide or other oxidizing agents.
Nitrile Introduction: The nitrile group can be introduced via nucleophilic substitution reactions, often using cyanide sources like sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include:
Catalytic Processes: Utilizing catalysts to enhance reaction rates and selectivity.
Continuous Flow Chemistry: Implementing continuous flow reactors to improve efficiency and scalability.
Purification Techniques: Employing advanced purification methods such as crystallization, distillation, or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
(2R,3S)-3-Hydroxypyrrolidine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of ethers or esters.
Aplicaciones Científicas De Investigación
(2R,3S)-3-Hydroxypyrrolidine-2-carbonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and as a building block for biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (2R,3S)-3-Hydroxypyrrolidine-2-carbonitrile involves its interaction with specific molecular targets:
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, affecting their activity and function.
Molecular Pathways: It can modulate various biochemical pathways, leading to desired therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
(2R,3S)-3-Hydroxy-2-hydroxymethylpyrrolidine: Similar structure but with an additional hydroxymethyl group.
(2R,3S)-3-Hydroxy-2-methylpyrrolidine: Similar structure but with a methyl group instead of a nitrile group.
Uniqueness
Functional Groups: The presence of both hydroxyl and nitrile groups in (2R,3S)-3-Hydroxypyrrolidine-2-carbonitrile makes it unique and versatile for various chemical transformations.
Chirality: Its chiral nature allows for the synthesis of enantiomerically pure compounds, which is crucial in pharmaceutical applications.
Propiedades
Fórmula molecular |
C5H8N2O |
|---|---|
Peso molecular |
112.13 g/mol |
Nombre IUPAC |
(2R,3S)-3-hydroxypyrrolidine-2-carbonitrile |
InChI |
InChI=1S/C5H8N2O/c6-3-4-5(8)1-2-7-4/h4-5,7-8H,1-2H2/t4-,5+/m1/s1 |
Clave InChI |
VXFFSEDPQXQYAG-UHNVWZDZSA-N |
SMILES isomérico |
C1CN[C@@H]([C@H]1O)C#N |
SMILES canónico |
C1CNC(C1O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



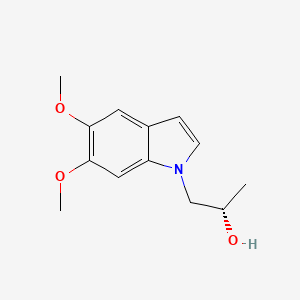
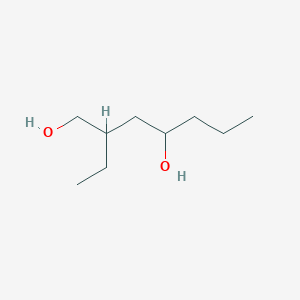
![13-hydroxy-10,16-bis(2-methoxyphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B12942264.png)
